Methyl-2-butylmercapto-4-catechol

Vue d'ensemble

Description

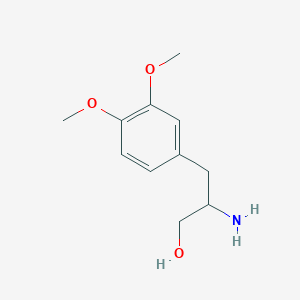

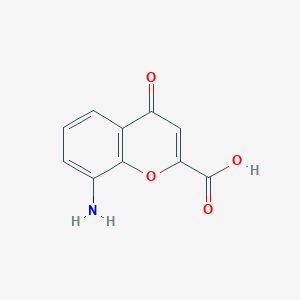

Methyl-2-butylmercapto-4-catechol (MBCM) is a chemical compound that belongs to the catecholamine family. It is widely used in scientific research for its ability to inhibit the oxidation of dopamine. MBCM has been shown to have potential therapeutic applications in the treatment of Parkinson's disease and other neurological disorders.

Mécanisme D'action

Methyl-2-butylmercapto-4-catechol inhibits the oxidation of dopamine by binding to the catechol ring of dopamine and forming a stable complex. This complex prevents the oxidation of dopamine by blocking the access of oxygen to the catechol ring. Additionally, this compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which further protects dopaminergic neurons from oxidative stress.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of dopamine in the brain and improve motor function. This compound has also been shown to increase the levels of glutathione, a key antioxidant molecule, in the brain. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines, which are implicated in the pathogenesis of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl-2-butylmercapto-4-catechol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. This compound is also relatively inexpensive compared to other catecholamine inhibitors. However, there are some limitations to the use of this compound in lab experiments. This compound has a strong odor that can be unpleasant to work with. Additionally, this compound is not very soluble in water, which can make it difficult to administer in certain experimental protocols.

Orientations Futures

There are several future directions for the use of Methyl-2-butylmercapto-4-catechol in scientific research. One potential application is in the treatment of Parkinson's disease and other neurodegenerative diseases. This compound has been shown to protect dopaminergic neurons from oxidative stress, which is implicated in the pathogenesis of these diseases. Additionally, this compound may have potential applications in the treatment of other disorders that involve oxidative stress, such as cancer and cardiovascular disease. Further research is needed to explore the full potential of this compound in these areas.

Applications De Recherche Scientifique

Methyl-2-butylmercapto-4-catechol is widely used in scientific research for its ability to inhibit the oxidation of dopamine. Dopamine is a neurotransmitter that plays a critical role in the regulation of movement, mood, and motivation. Oxidative stress, which is the imbalance between the production of reactive oxygen species and the body's antioxidant defense system, has been implicated in the pathogenesis of Parkinson's disease and other neurological disorders. This compound has been shown to protect dopaminergic neurons from oxidative stress and prevent the loss of dopaminergic function.

Propriétés

Numéro CAS |

100469-46-3 |

|---|---|

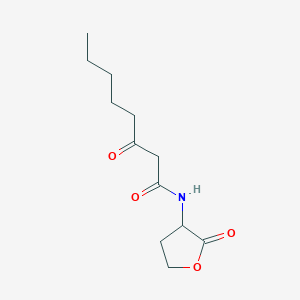

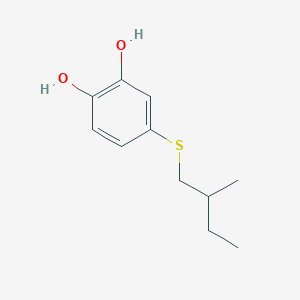

Formule moléculaire |

C11H16O2S |

Poids moléculaire |

212.31 g/mol |

Nom IUPAC |

4-(2-methylbutylsulfanyl)benzene-1,2-diol |

InChI |

InChI=1S/C11H16O2S/c1-3-8(2)7-14-9-4-5-10(12)11(13)6-9/h4-6,8,12-13H,3,7H2,1-2H3 |

Clé InChI |

FDSKJEWQSXGEEZ-UHFFFAOYSA-N |

SMILES |

CCC(C)CSC1=CC(=C(C=C1)O)O |

SMILES canonique |

CCC(C)CSC1=CC(=C(C=C1)O)O |

Synonymes |

EP 10045 EP-10045 methyl-2-butylmercapto-4-catechol |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.